(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Overview
Description
Synthesis Analysis
The synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol and its derivatives involves various methods. One approach involves the polymerization of 6,6'-dibromo-1,1'-bi-2-naphthol derivatives using nickel complexes as catalysts, leading to the production of optically active poly(1,1'-bi-2-naphthol)s, which are soluble in basic water solution and characterized by NMR, IR, UV, and CD spectroscopy (Hu et al., 1996). Another synthesis method involves the photocatalytic oxidative coupling of 2-naphthol, yielding (R)-(+)-1,1'-bi-2-naphthol derivatives (Hamada et al., 1993).
Molecular Structure Analysis
Structural analysis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol reveals its complex molecular arrangement. For instance, the structure of cyclic compounds derived from (R)-1,1'-Bi(2-naphthol) was elucidated using X-ray crystal structure analysis, showing a π-stacked, 2/1-helical conformation based on NMR, CD, and UV spectra (Gudeangadi et al., 2015). Additionally, the conformational sensitivity of chiroptical spectroscopic methods has been studied, revealing how different conformations of hydroxyl groups in 6,6'-dibromo-1,1'-bi-2-naphthol affect its vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion spectra (Polavarapu et al., 2009).
Chemical Reactions and Properties
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol participates in various chemical reactions. For example, its enantiopure form can be prepared through selective mono-bromonation (Xiao-ya, 2008). Furthermore, its conformational changes following photoexcitation have been studied, showing solvent-dependent dynamics (Niezborala & Hache, 2008).
Physical Properties Analysis
The physical properties of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, such as solubility, melting point, and crystal structure, are important for its application in various fields. Studies on crystal engineering using (R)-(+)-1,1'-bi-2-naphthol demonstrate its ability to form chiral superstructures and its interaction with other compounds (Grepioni et al., 2001).
Chemical Properties Analysis
The chemical properties of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, such as reactivity, stability, and interaction with other substances, are critical in various chemical processes. Research on Rh(III)-catalyzed synthesis involving (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol demonstrates its application in the synthesis of naphthols and related compounds (Xu et al., 2017).
Scientific Research Applications
Polymer Synthesis and Catalysis : (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol derivatives have been used in the synthesis of poly(1,1‘-bi-2-naphthol)s, which act as novel polymeric Lewis acid catalysts. These catalysts have been applied in Mukaiyama aldol condensation reactions, demonstrating enhanced catalytic activity (Hu et al., 1996).
Chiral Polyurethane Synthesis : In chiral polyurethane synthesis, (R)-1,1'-Bi(2-naphthol) reacted with diisocyanates leads to the formation of helical polymers and cyclic compounds, which are significant in developing optically active materials (Gudeangadi et al., 2015).
Crystal Engineering : This compound is used as a chiral building block in the construction of chiral organo-organometallic crystals, showcasing its utility in designing supramolecular structures (Grepioni et al., 2001).
Spectroscopic Studies : It has been a subject of chiroptical spectroscopic methods like vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion, providing insights into the conformational sensitivity of these techniques (Polavarapu et al., 2009).
Catalysis in Asymmetric Reactions : (R)-6,6‘-dibromo-1,1‘-bi-2-naphthol has been utilized in catalytic enantioselective reactions, such as Mannich-type reactions, for the synthesis of β-amino acid derivatives, highlighting its role in asymmetric synthesis (Ishitani et al., 2000).
Photo Racemization and Polymerization Studies : Studies have shown that (R)-1,1'-Bi(2-naphthol) can undergo racemization and polymerization upon photoirradiation, which is significant in understanding the stability and reactivity of such compounds under light exposure (Zhang et al., 2016).
Chiral Fluorescence Sensors : Conjugated microporous polymers based on (R)-(+)-1,1-bi-2-naphthol have been synthesized and used as chiral fluorescence sensors for amino alcohols, demonstrating applications in enantioselective sensing (Wei et al., 2013).
Safety And Hazards
The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity data, as well as information on how to handle and store the compound safely.
Future Directions
Future directions in the study of a compound might involve exploring new synthesis methods, investigating new reactions, or developing new applications for the compound in areas such as medicine or materials science.
properties
IUPAC Name |
6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORIFUHRGQKYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927367 | |
Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | |
CAS RN |
13185-00-7, 80655-81-8, 65283-60-5 | |
Record name | 13185-00-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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